molecular formula C13H11N3O3 B3057452 4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 80819-02-9

4-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3057452
CAS No.: 80819-02-9
M. Wt: 257.24 g/mol
InChI Key: DMVJAZBVAHBZNK-UHFFFAOYSA-N
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Description

4-Nitro-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a pyridin-4-ylmethyl substituent on the amide nitrogen. This compound is synthesized via a two-step protocol: (1) condensation of 3,5-dinitrobenzoyl chloride with pyridin-4-ylmethanoamine to form 3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide, followed by (2) catalytic hydrogenation using Pd/C and hydrazine to reduce the nitro groups to amines, yielding 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide (PyMDA) .

Properties

CAS No.

80819-02-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

4-nitro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-5-7-14-8-6-10)11-1-3-12(4-2-11)16(18)19/h1-8H,9H2,(H,15,17)

InChI Key

DMVJAZBVAHBZNK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Nitro-N-(pyridin-4-ylmethyl)benzamide with Analogs

Compound Name Substituent on Amide Nitrogen Benzoyl Ring Modification Key Structural Feature Reference
This compound Pyridin-4-ylmethyl 4-Nitro Pyridine ring at N-substituent
4-Nitro-N-(quinolin-8-yl)benzamide Quinolin-8-yl 4-Nitro Bulky heteroaromatic substituent
4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide 3-(Trifluoromethyl)phenyl 4-Nitro Electron-withdrawing CF₃ group
4-Nitro-N-(thiazol-2-yl)benzamide Thiazol-2-yl 4-Nitro Thiazole heterocycle
4-Nitro-N-(2,6-dimethylphenyl)benzamide 2,6-Dimethylphenyl 4-Nitro Steric hindrance from methyl groups
4-Nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazol-2-yl with 4-methylphenyl 4-Nitro Thiadiazole fused with aryl group

Key Observations :

  • Pyridin-4-ylmethyl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability .
  • Steric Effects : 2,6-Dimethylphenyl substituents () increase steric bulk, which may influence receptor interactions .

Pharmacological Activities

Anticonvulsant Activity

  • N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide : 3× more potent than phenytoin in the maximal electroshock (MES) test .
  • 4-Nitro-N-(2,6-dimethylphenyl)benzamide : 2× more potent than phenytoin in MES .

Anti-Inflammatory Activity

  • 4-Nitro-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) : Superior activity compared to nitro-substituted analogs at other positions due to optimized electronic effects .

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compound C₁₃H₁₁N₃O₃ 269.25 g/mol Nitro, pyridine
4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₉F₃N₂O₃ 310.23 g/mol CF₃, nitro
4-Nitro-N-(quinolin-8-yl)benzamide C₁₆H₁₁N₃O₃ 293.28 g/mol Quinoline, nitro

Key Trends :

  • Lipophilicity : Trifluoromethyl groups () increase logP, enhancing membrane permeability .
  • Aromatic Interactions: Pyridine and quinoline substituents enable π-π stacking, critical for target binding .

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